GNE-900

Catalog No.
S548523
CAS No.
M.F
C23H21N5
M. Wt
367.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GNE-900

Product Name

GNE-900

IUPAC Name

12-[4-(piperidin-1-ylmethyl)phenyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile

Molecular Formula

C23H21N5

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C23H21N5/c24-12-19-11-20-21-10-18(13-26-23(21)27-22(20)14-25-19)17-6-4-16(5-7-17)15-28-8-2-1-3-9-28/h4-7,10-11,13-14H,1-3,8-9,15H2,(H,26,27)

InChI Key

PPYHOOZGDDPLKM-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not soluble in water.

Synonyms

GNE900; GNE-900; GNE 900.

The exact mass of the compound 3-[4-(Piperidin-1-Ylmethyl)phenyl]-9h-Pyrrolo[2,3-B:5,4-C']dipyridine-6-Carbonitrile is 367.1797 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The storage condition is described as 0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years)..

GNE-900 (CAS: 1200126-26-6) is a potent, ATP-competitive, and orally bioavailable inhibitor of Checkpoint kinase 1 (ChK1), originally developed to chemopotentiate antimetabolite therapies. Belonging to the 1,7-diazacarbazole chemical class, it exhibits sub-nanomolar potency against ChK1 (IC50 = 1.1 nM) and is engineered to abrogate the intra-S and G2-M cell-cycle checkpoints [1]. By forcing cells with unrepaired DNA damage into premature mitosis, GNE-900 triggers mitotic catastrophe and subsequent apoptosis. From a procurement standpoint, GNE-900 is prioritized for its exceptional kinase selectivity profile and its optimized in vivo tolerability, making it a critical precursor for advanced pharmacodynamic modeling and combination drug scheduling assays [2].

Substituting GNE-900 with generic or earlier-generation ChK inhibitors introduces severe confounding variables into both in vitro and in vivo workflows. First-generation agents like UCN-01 suffer from poor overall kinase selectivity, potently inhibiting CDK2, PKA, and PKC, while also binding heavily to alpha-1-acid glycoprotein, leading to unpredictable pharmacokinetics [1]. Dual inhibitors such as AZD7762 fail to distinguish between ChK1 and ChK2, preventing researchers from isolating the specific mechanisms of replication checkpoint abrogation [2]. Furthermore, utilizing the direct structural predecessor to GNE-900 (GNE-783) risks acute in vivo toxicity due to its potent off-target inhibition of acetylcholinesterase (AChE) [3]. GNE-900 was specifically optimized to resolve these exact liabilities, providing a clean, isoform-selective, and in vivo-compatible profile.

Assay Reproducibility via Absolute ChK1 Isoform Selectivity

When isolating the specific role of ChK1 in replication checkpoint abrogation, dual inhibitors confound phenotypic readouts. GNE-900 provides an IC50 of 1.1 nM for ChK1 and 1,500 nM for ChK2, yielding a >1,300-fold selectivity margin [1]. In contrast, the benchmark comparator AZD7762 exhibits an IC50 of 5 nM for both ChK1 and ChK2, offering zero isoform selectivity [2]. This massive differential ensures that downstream phosphorylation events can be definitively attributed to ChK1 inhibition rather than broad checkpoint suppression.

Evidence DimensionChK1 vs. ChK2 IC50 Selectivity Ratio
Target Compound DataGNE-900: >1,300-fold (ChK1 IC50 = 1.1 nM; ChK2 IC50 = 1,500 nM)
Comparator Or BaselineAZD7762: 1-fold (ChK1 IC50 = 5 nM; ChK2 IC50 = 5 nM)
Quantified Difference>1,300x improvement in isoform selectivity
ConditionsIn vitro kinase activity assay

Procurement of GNE-900 eliminates the need for secondary deconvolution assays required when using dual ChK1/ChK2 inhibitors, ensuring high reproducibility in mechanistic cell-cycle workflows.

In Vivo Handling and Tolerability via AChE Off-Target Mitigation

The 1,7-diazacarbazole prototype, GNE-783, is severely limited in vivo due to its highly potent off-target inhibition of acetylcholinesterase (AChE), which introduces acute neurotoxic confounding variables [1]. GNE-900 was structurally optimized specifically to resolve this procurement bottleneck, achieving an AChE IC50 of 333 nM while retaining sub-nanomolar ChK1 potency (IC50 = 1.0 nM) [1]. This structural refinement allows for high-dose in vivo scheduling without the dose-limiting cholinergic toxicity seen in earlier analogs.

Evidence DimensionAcetylcholinesterase (AChE) Inhibition
Target Compound DataGNE-900: AChE IC50 = 333 nM (tolerable in vivo)
Comparator Or BaselineGNE-783 (Prototype): Highly potent AChE inhibition (dose-limiting)
Quantified DifferenceSignificant reduction in AChE binding affinity while maintaining ChK1 target potency
ConditionsIn vitro enzymatic profiling and in vivo xenograft tolerability

Buyers conducting in vivo xenograft models must select GNE-900 over earlier analogs to prevent premature animal mortality driven by off-target cholinergic toxicity, ensuring reliable handling and dosing.

Workflow Fit for Mitotic Catastrophe Induction Assays

The therapeutic mechanism of ChK1 inhibition relies on forcing cells with DNA damage into premature mitosis. First-generation inhibitors like UCN-01 fail to execute this cleanly because they potently inhibit CDK2 and other mitotic drivers [1]. GNE-900 demonstrates >300-fold selectivity against key mitotic kinases, including Aurora, PLK, and CDK1/2 [2]. By sparing these positive regulators of mitosis, GNE-900 ensures that the biochemical machinery required to drive the cell into mitotic catastrophe remains fully functional.

Evidence DimensionSelectivity against positive mitotic regulators (Aurora, PLK, CDK1/2)
Target Compound DataGNE-900: >300-fold selectivity margin
Comparator Or BaselineUCN-01: Potent off-target inhibition of CDK2
Quantified DifferenceComplete preservation of mitotic driver activity with GNE-900
ConditionsBroad kinase panel screening (243 kinases at 100 nmol/L)

Selecting GNE-900 ensures that the compound does not auto-inhibit the very mitotic progression pathway it is intended to trigger, maximizing assay reliability and workflow fit.

In Vivo 'Window of Opportunity' Chemopotentiation Modeling

Because of its mitigated AChE toxicity and oral bioavailability, GNE-900 is the preferred agent for establishing sequential dosing schedules with antimetabolites like gemcitabine. It is specifically used to define the exact lag time required between S-phase arrest and subsequent ChK1-mediated checkpoint abrogation to maximize tumor growth inhibition [1].

Isoform-Specific Replication Checkpoint Assays

With its >1,300-fold selectivity for ChK1 over ChK2, GNE-900 is ideal for in vitro mechanistic studies isolating the role of ChK1 at the replication fork. It allows researchers to study intra-S and G2-M checkpoint dynamics without the confounding effects of ChK2 suppression seen with generic dual inhibitors [1].

Synthetic Lethality Screening in p53-Deficient Cell Lines

GNE-900's ability to cleanly bypass the G2-M checkpoint while sparing mitotic drivers makes it highly effective for screening synthetic lethality in p53-mutant models. It is utilized to rapidly drive damaged cells into premature mitosis, resulting in accelerated chromosome fragmentation and cell death [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

367.17969569 Da

Monoisotopic Mass

367.17969569 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years).

Wikipedia

3-[4-(piperidin-1-ylmethyl)phenyl]-9H-pyrrolo[2,3-b:5,4-c']dipyridine-6-carbonitrile

Dates

Last modified: 04-14-2024
1: Xiao Y, Ramiscal J, Kowanetz K, Del Nagro C, Malek S, Evangelista M, Blackwood E, Jackson PK, O'Brien T. Identification of Preferred Chemotherapeutics for Combining with a CHK1 Inhibitor. Mol Cancer Ther. 2013 Nov;12(11):2285-95. doi: 10.1158/1535-7163.MCT-13-0404. Epub 2013 Sep 13. PubMed PMID: 24038068.
2: Blackwood E, Epler J, Yen I, Flagella M, O'Brien T, Evangelista M, Schmidt S, Xiao Y, Choi J, Kowanetz K, Ramiscal J, Wong K, Jakubiak D, Yee S, Cain G, Gazzard L, Williams K, Halladay J, Jackson PK, Malek S. Combination Drug Scheduling Defines a "Window of Opportunity" for Chemopotentiation of Gemcitabine by an Orally Bioavailable, Selective ChK1 Inhibitor, GNE-900. Mol Cancer Ther. 2013 Oct;12(10):1968-80. doi: 10.1158/1535-7163.MCT-12-1218. Epub 2013 Jul 19. PubMed PMID: 23873850.

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